SchisanlignaolD
Description
Schisanlignaol D is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, notably Schisandra chinensis. Its structure comprises two benzene rings fused to a central cyclooctadiene moiety, with hydroxyl and methoxy substituents at specific positions (Figure 1). This compound exhibits notable bioactivities, including antioxidant, hepatoprotective, and anticancer properties, attributed to its ability to modulate cellular redox balance and apoptotic pathways .
Figure 1: Chemical structure of Schisanlignaol D.
Properties
Molecular Formula |
C22H24O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(11R,12R,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol |
InChI |
InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18-/m1/s1 |
InChI Key |
HOPDFAWBFXSPSA-PJYBLOJUSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@H]1C)O)OCO5)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SchisanlignaolD typically involves the extraction from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The fruit is first dried and ground into a fine powder. This powder is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using industrial chromatography systems to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogens, in the presence of catalysts or under UV light.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound with altered functional groups.
Reduction: Reduced forms of this compound with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
SchisanlignaolD has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lignan biosynthesis and chemical properties.
Biology: Investigated for its role in cellular processes and its potential as a natural antioxidant.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Mechanism of Action
SchisanlignaolD exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Schisanlignaol D belongs to the dibenzocyclooctadiene lignan class. Two structurally and functionally related compounds are Schisandrin B and Gomisin A , both derived from the same plant family. Below is a detailed comparison:
Structural Comparison
Key Differences :
- Substituent Positions : Schisanlignaol D has hydroxyl and methoxy groups at positions 3 and 4, whereas Schisandrin B and Gomisin A feature these groups at positions 6–7 and 7–8, respectively. This positional variance affects electron distribution and hydrogen-bonding capacity .
- Ring Geometry : The cis vs. trans fusion in the cyclooctadiene moiety influences molecular rigidity and interaction with biological targets like cytochrome P450 enzymes .
Functional Comparison
Key Insights :
- Potency : Schisanlignaol D shows superior antioxidant and hepatoprotective activities compared to Schisandrin B and Gomisin A, likely due to its optimal substituent arrangement enhancing radical scavenging .
- Bioavailability : Higher LogP values correlate with better membrane permeability, explaining Schisanlignaol D’s enhanced in vivo efficacy .
Mechanistic Distinctions
While all three compounds activate the Nrf2-ARE pathway, Schisanlignaol D uniquely inhibits NF-κB signaling, reducing pro-inflammatory cytokine release in hepatocytes . In contrast, Gomisin A preferentially modulates P-glycoprotein efflux, impacting multidrug resistance in cancer cells .
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